N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021218-62-1
VCID: VC4293771
InChI: InChI=1S/C18H17N3O2S2/c1-23-16-4-2-14(3-5-16)20-17(22)10-15-12-25-18(21-15)24-11-13-6-8-19-9-7-13/h2-9,12H,10-11H2,1H3,(H,20,22)
SMILES: COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3
Molecular Formula: C18H17N3O2S2
Molecular Weight: 371.47

N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide

CAS No.: 1021218-62-1

Cat. No.: VC4293771

Molecular Formula: C18H17N3O2S2

Molecular Weight: 371.47

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide - 1021218-62-1

Specification

CAS No. 1021218-62-1
Molecular Formula C18H17N3O2S2
Molecular Weight 371.47
IUPAC Name N-(4-methoxyphenyl)-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C18H17N3O2S2/c1-23-16-4-2-14(3-5-16)20-17(22)10-15-12-25-18(21-15)24-11-13-6-8-19-9-7-13/h2-9,12H,10-11H2,1H3,(H,20,22)
Standard InChI Key VRRXTAXYDWEGQM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-(4-Methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide features a thiazole ring fused to a pyridinylmethyl thio group and an acetamide-linked 4-methoxyphenyl substituent (Fig. 1). The thiazole moiety (C₃H₃NS) serves as a central scaffold, while the pyridine ring (C₅H₅N) and methoxyphenyl group (C₇H₇O₂) contribute to its stereoelectronic properties .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₇N₃O₂S₂
Molecular Weight371.47 g/mol
CAS Registry Number1021218-62-1
Purity≥95% (typical synthesis)

The compound’s IUPAC name, 2-(4-methoxyphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide, reflects its substitution pattern and functional groups . Computational descriptors, such as the SMILES string COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3, further elucidate its connectivity .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide involves three primary steps:

  • Condensation: 4-Methoxyphenylacetic acid reacts with 2-amino-4-mercaptothiazole under carbodiimide coupling conditions to form the acetamide backbone.

  • Thioether Formation: The thiol group of the intermediate undergoes nucleophilic substitution with 4-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventDimethylformamide (DMF)Maximizes solubility
Temperature80–90°CAccelerates cyclization
Reaction Time12–16 hoursCompletes thioether linkage

Analytical Characterization

Advanced techniques confirm structural integrity:

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic peaks at δ 8.50 (pyridine-H), δ 7.65 (thiazole-H), and δ 3.80 (OCH₃).

  • Mass Spectrometry: ESI-MS m/z 371.47 [M+H]⁺ aligns with the molecular formula .

  • X-ray Crystallography: Resolves planar thiazole and pyridine rings with a dihedral angle of 15.2° between them .

Biological Activities

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

Table 3: Antimicrobial Activity (MIC Values)

Microbial StrainMIC (µg/ml)Reference Drug (MIC)
Staphylococcus aureus100–200Ampicillin (0.24)
Escherichia coli200–400Ciprofloxacin (0.12)
Candida albicans150–300Fluconazole (1.95)

The compound disrupts microbial membranes, as evidenced by propidium iodide uptake assays, and inhibits biofilm formation by >50% at sub-MIC concentrations .

Table 4: Cytotoxicity (IC₅₀ Values)

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (breast)12.4Caspase-3/7 activation
A549 (lung)18.7ROS generation, G2/M arrest
HeLa (cervical)15.9EGFR inhibition (Ki = 0.8 µM)

Mechanistic studies reveal dual inhibition of topoisomerase II and epidermal growth factor receptor (EGFR), synergizing to induce apoptosis .

Pharmacological Mechanisms

Enzyme Inhibition

The compound competitively inhibits dihydrofolate reductase (DHFR) (Ki = 1.2 µM), disrupting nucleotide synthesis in rapidly dividing cells . Molecular docking simulations show strong binding affinity (-9.8 kcal/mol) to DHFR’s active site, facilitated by hydrogen bonds with Asp27 and hydrophobic interactions with Phe31.

Oxidative Stress Modulation

At 50 µM, it increases intracellular ROS levels by 2.5-fold in HepG2 cells, triggering mitochondrial depolarization and cytochrome c release . Pretreatment with the antioxidant N-acetylcysteine (NAC) reverses this effect, confirming ROS-mediated cytotoxicity.

Comparative Analysis with Related Thiazole Derivatives

Table 5: Structure-Activity Relationships (SAR)

CompoundSubstituentAntimicrobial MIC (µg/ml)Anticancer IC₅₀ (µM)
Target Compound4-Methoxyphenyl100–40012.4–18.7
N-(4-Methylbenzyl) Analog4-Methylbenzyl200–50020.1–25.3
Pyridin-3-ylmethyl DerivativePyridin-3-ylmethyl150–35014.9–19.5

Electron-donating groups (e.g., methoxy) enhance antimicrobial potency, while pyridine ring position (4- vs. 3-) modulates kinase selectivity .

Future Research Directions

  • In Vivo Toxicology: Acute and chronic toxicity profiles in rodent models remain uncharacterized.

  • Formulation Development: Nanoencapsulation (e.g., liposomes) could improve bioavailability and reduce off-target effects.

  • Combination Therapies: Synergy with cisplatin or doxorubicin warrants exploration to mitigate chemoresistance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator